![molecular formula C22H18N2O5S B2533872 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide CAS No. 853890-10-5](/img/structure/B2533872.png)
1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide
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Description
Synthesis Analysis
A facile and convenient synthesis of new heterocyclic compounds containing a sulfamoyl moiety suitable for use as antimicrobial agents was reported . The precursor 3-oxo-3-phenyl- N - (4-sulfamoylphenyl)propionamide was coupled smoothly with arenediazonium salt producing hydrazones which reacted with malononitrile or triethylorthoformate affording pyridazine and triazine derivatives, respectively .Molecular Structure Analysis
The molecular formula of “1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide” is C22H18N2O5S. It has an average mass of 422.454 Da and a monoisotopic mass of 422.093628 Da .Mechanism of Action
Target of Action
The primary target of 1-oxo-3-phenyl-N-(4-sulfamoylphenyl)isochroman-6-carboxamide is the main protease (Mpro) enzyme of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This enzyme plays a vital role in viral replication .
Mode of Action
The compound interacts with the Mpro enzyme, inhibiting its function . This interaction disrupts the replication process of the virus, thereby potentially reducing the severity of the infection .
Biochemical Pathways
The inhibition of the Mpro enzyme affects the biochemical pathway of viral replication . By disrupting this pathway, the compound can potentially prevent the virus from multiplying and spreading within the host organism .
Pharmacokinetics
The compound was subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . These analyses can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the potential inhibition of SARS-CoV-2 replication . The synthesized compounds exhibited good binding affinity to the SARS-CoV-2 Mpro enzyme . This suggests that they could be potential candidates for COVID-19 drug development .
Action Environment
The action of the compound can be influenced by various environmental factorsMore research is required to confirm the antiviral efficacy of these drugs in vivo .
properties
IUPAC Name |
1-oxo-3-phenyl-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c23-30(27,28)18-9-7-17(8-10-18)24-21(25)15-6-11-19-16(12-15)13-20(29-22(19)26)14-4-2-1-3-5-14/h1-12,20H,13H2,(H,24,25)(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHXQXNHOXKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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